tert-Butyl (1-(4-amino-1-methyl-1H-pyrazol-5-yl)piperidin-3-yl)carbamate
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Overview
Description
tert-Butyl (1-(4-amino-1-methyl-1H-pyrazol-5-yl)piperidin-3-yl)carbamate: is a complex organic compound that features a pyrazole ring, a piperidine ring, and a tert-butyl carbamate group
Preparation Methods
The synthesis of tert-Butyl (1-(4-amino-1-methyl-1H-pyrazol-5-yl)piperidin-3-yl)carbamate involves multiple steps, including amination, reduction, esterification, and condensation. One reported synthetic route starts with 1-methyl-1H-pyrazol-5-amine, which undergoes nitrosation, reduction, esterification, amino group protection, and condensation steps to yield the final product . The overall yield of this process is approximately 59.5% .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen peroxide, sodium hydroxide, and diphenylphosphoryl azide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-Butyl (1-(4-amino-1-methyl-1H-pyrazol-5-yl)piperidin-3-yl)carbamate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme interactions and protein binding.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl (1-(4-amino-1-methyl-1H-pyrazol-5-yl)piperidin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives and piperidine-based carbamates. For example:
- tert-Butyl N-(2-{[({1-Methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine These compounds share structural similarities but differ in their specific functional groups and applications. The unique combination of the pyrazole and piperidine rings in tert-Butyl (1-(4-amino-1-methyl-1H-pyrazol-5-yl)piperidin-3-yl)carbamate gives it distinct properties and potential uses.
Properties
Molecular Formula |
C14H25N5O2 |
---|---|
Molecular Weight |
295.38 g/mol |
IUPAC Name |
tert-butyl N-[1-(4-amino-2-methylpyrazol-3-yl)piperidin-3-yl]carbamate |
InChI |
InChI=1S/C14H25N5O2/c1-14(2,3)21-13(20)17-10-6-5-7-19(9-10)12-11(15)8-16-18(12)4/h8,10H,5-7,9,15H2,1-4H3,(H,17,20) |
InChI Key |
CMWUUIGNJOZWDT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)C2=C(C=NN2C)N |
Origin of Product |
United States |
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